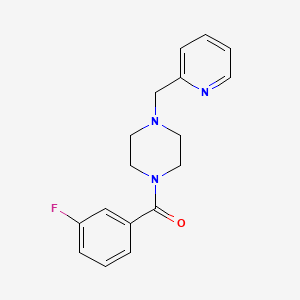

![molecular formula C17H21N3O2S B5543721 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)

2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyclohepta[b]pyridine derivatives involves multi-component reactions that lead to complex heterocyclic structures. For example, cross-recyclization of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with morpholino compounds results in substituted 2-alkylsulfanyl-4-aryl-6,7-dihydro-5H-[1]pyrindine-3-carbonitriles, indicating a potential pathway for the synthesis of similar compounds (Dyachenko & Dyachenko, 2007).

Molecular Structure Analysis

Structural determination through X-ray crystallography provides insights into the molecular configuration of cyclohepta[b]pyridine derivatives. These structures often exhibit a boat shape for the cyclohepta ring and have substituents at specific positions that influence the overall molecular geometry. Bond lengths, valency angles, and hydrogen bonding play crucial roles in stabilizing these structures (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Cyclohepta[b]pyridine derivatives participate in various chemical reactions, including cross-recyclization and interaction with alkyl halides, leading to a variety of functional groups attached to the core structure. These reactions are crucial for further modifications and the synthesis of derivatives with desired chemical properties (Dyachenko & Dyachenko, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and conformation, are determined through methods like X-ray crystallography. The studies reveal that these molecules can form dimers through hydrogen bonds, influencing their solubility and stability (Nagalakshmi et al., 2015).

Chemical Properties Analysis

The chemical behavior of cyclohepta[b]pyridine derivatives is influenced by their functional groups. For instance, the presence of alkylsulfanyl groups or morpholino substituents affects their reactivity towards nucleophiles and electrophiles, which is crucial for understanding their potential applications in organic synthesis and material science (Dyachenko et al., 2015).

Applications De Recherche Scientifique

Novel Synthesis Approaches

The chemical compound has been a focus in the development of novel synthesis methods for heterocyclic compounds. For instance, a one-pot, four-component process has been utilized for the synthesis of dihydropyrindines and tetrahydroquinolines, highlighting the compound's role in the creation of cyclopentyl and cyclohexyl annealed pyridines. This method combines coupling, isomerization, Stork–enamine alkylation, and cyclocondensation steps, demonstrating the compound's utility in complex organic synthesis processes (Yehia, Polborn, & Müller, 2002).

Reaction with Acetylenic Ketones

Another research application involves the reaction of acetylenic ketones with cyanothioacetamide in the presence of morpholine, leading to the synthesis of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles. This process showcases the compound's potential in generating structurally diverse heterocycles, further broadened by transformations into 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives, signifying its versatility in organic synthesis (Buryi et al., 2019).

Role in Spiro-substituted Heterocycles Synthesis

Research has also delved into the unexpected formation of specific compounds in reactions involving 2-cyanocyclohexylidenethanethioamide, highlighting the unpredictable nature of organic reactions and the potential for discovering new heterocyclic structures. This aspect underscores the compound's relevance in exploring new chemical pathways and expanding the library of heterocyclic compounds (Dyachenko, Pugach, & Shishkin, 2011).

Heterocyclic Enaminonitriles Studies

The compound has been instrumental in studies concerning heterocyclic enaminonitriles, particularly in the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their subsequent recyclization with bases. These studies contribute to our understanding of thiophene chemistry and its applications in synthesizing complex organic molecules (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

Cross-recyclization Research

Moreover, the compound's involvement in cross-recyclization reactions to form 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-[1]pyrindine-3-carbonitriles highlights its utility in the synthesis of novel organic structures. Such reactions are pivotal in the development of new pharmaceuticals and materials, showcasing the broad applicability of this compound in scientific research (Dyachenko & Dyachenko, 2007).

Propriétés

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c18-11-14-10-13-4-2-1-3-5-15(13)19-17(14)23-12-16(21)20-6-8-22-9-7-20/h10H,1-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAIKSIGGORELE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=C(N=C2CC1)SCC(=O)N3CCOCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)

![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)

![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)

![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)